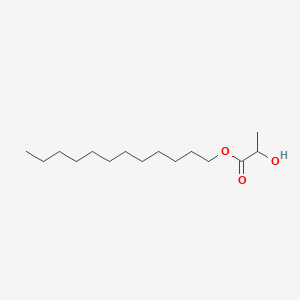
Propanoic acid, 2-hydroxy-, dodecyl ester
Cat. No. B030782
Key on ui cas rn:
6283-92-7
M. Wt: 258.4 g/mol
InChI Key: QQQMUBLXDAFBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863025B2
Procedure details


A mixture of Novozym® 435 (1 kg), 1-dodecanol (4000 mL), and ethyl lactate (4000 mL) in a 50 L reactor was stirred (˜200 rpm) at 60±5° C. for 28 hours. Upon work-up, 4000 g of lauryl lactate (80% yield) was obtained as a pale yellow liquid. The purity of the product was >97% as assessed by GC.
[Compound]
Name
435
Quantity
1 kg
Type
reactant
Reaction Step One



Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](OCC)(=[O:18])[CH:15]([CH3:17])[OH:16]>>[C:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:18])[CH:15]([CH3:17])[OH:16]
|
Inputs


Step One
[Compound]
|
Name
|
435
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
4000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred (˜200 rpm) at 60±5° C. for 28 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
28 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)OCCCCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4000 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
